methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate
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Overview
Description
Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate typically involves multi-step organic reactions. The process may include:
Formation of the Ethoxy Group:
Amino Acid Derivative Formation: The amino acid derivative is synthesized through a series of reactions, including amide bond formation and protection/deprotection steps.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Functional groups within the molecule can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate has several scientific research applications:
Medicinal Chemistry: Potential use in drug design and development due to its complex structure.
Biochemical Research: Studying enzyme interactions and metabolic pathways.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate
- Methyl (2S)-2-[[(2R)-1-[(2-propoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate
Uniqueness
Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate is unique due to its specific ethoxy group, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C15H28N2O5 |
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Molecular Weight |
316.39 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C15H28N2O5/c1-7-22-11(18)8-16-14(19)12(9(2)3)17-13(10(4)5)15(20)21-6/h9-10,12-13,17H,7-8H2,1-6H3,(H,16,19)/t12-,13+/m1/s1 |
InChI Key |
YMQDXZGLIIBBPD-OLZOCXBDSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H](C(C)C)N[C@@H](C(C)C)C(=O)OC |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)C)NC(C(C)C)C(=O)OC |
Origin of Product |
United States |
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